An In-depth Technical Guide to the Chemical Properties of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
An In-depth Technical Guide to the Chemical Properties of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
This guide provides a comprehensive overview of the chemical properties of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document synthesizes available data to offer insights into its structure, synthesis, reactivity, and potential applications, aiming to equip scientists with the foundational knowledge required for its effective utilization in research and development.
Introduction to 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
The quinazolinone scaffold is a prominent heterocyclic core found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The introduction of a bromine atom at the 6-position and a mercapto group at the 2-position of the quinazolinone ring can significantly influence the molecule's electronic properties and biological activity.[1] The ethyl group at the 3-position further modulates its lipophilicity and steric profile. 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one, with its unique combination of functional groups, represents a promising candidate for further investigation and derivatization in the pursuit of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. While specific experimental data for 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one is limited, we can infer some properties based on its structure and available data for analogous compounds.
| Property | Value | Source/Comment |
| IUPAC Name | 6-bromo-3-ethyl-2-sulfanylidene-2,3-dihydro-1H-quinazolin-4-one | Echemi[5] |
| CAS Number | 18009-16-0 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₀H₉BrN₂OS | Santa Cruz Biotechnology[1] |
| Molecular Weight | 285.16 g/mol | Santa Cruz Biotechnology[1] |
| Boiling Point | 397.5°C at 760 mmHg | Echemi[5] |
| Flash Point | 194.2°C | Echemi[5] |
| Melting Point | No data available. For comparison, the non-brominated analog, 3-ethyl-2-mercaptoquinazolin-4(3H)-one, has a melting point of 258°C.[6] | |
| Solubility | No data available. Likely soluble in organic solvents like DMSO and DMF. | |
| pKa | No data available. The mercapto group is expected to be acidic. |
Synthesis of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one
A general and widely adopted method for the synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones involves the condensation of the corresponding anthranilic acid with an isothiocyanate.[6][7] For the synthesis of the title compound, 5-bromoanthranilic acid and ethyl isothiocyanate would be the requisite starting materials.
Experimental Protocol: A Plausible Synthetic Route
The following protocol is a proposed synthetic pathway based on established methodologies for similar compounds.[7]
Reaction Scheme:
A plausible synthetic route.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add triethylamine (2 equivalents) followed by the dropwise addition of ethyl isothiocyanate (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 20-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Provides a suitable medium for the reactants and facilitates the reaction at reflux temperature.
-
Triethylamine as Base: Acts as a proton scavenger, neutralizing the carboxylic acid and facilitating the nucleophilic attack of the amine on the isothiocyanate.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
-
Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.0-4.3 ppm (CH₂).
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of these protons.
-
-SH Proton: A broad singlet, the chemical shift of which can be variable and concentration-dependent, is expected for the mercapto proton. For 3-ethyl-2-mercaptoquinazolin-4(3H)-one, this peak appears at 12.865 ppm.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Ethyl Group: Two signals in the aliphatic region, one for the methyl carbon (around 14-15 ppm) and one for the methylene carbon (around 40-45 ppm).
-
Aromatic Carbons: Signals in the range of 110-150 ppm. The carbon bearing the bromine atom will be influenced by the halogen's electronic effects.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm.
-
Thione Carbon (C=S): A signal for the C=S carbon is also expected in the downfield region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ may be present due to the tautomeric thiol-thione equilibrium.
-
C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹. For 3-ethyl-2-mercaptoquinazolin-4(3H)-one, this appears at 1621.8 cm⁻¹.[6]
-
C=N Stretch: An absorption band around 1600-1650 cm⁻¹. For the analog, it is at 1649.8 cm⁻¹.[6]
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (285.16 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) will be observed.
Chemical Reactivity
The reactivity of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one is dictated by its key functional groups: the mercapto group, the quinazolinone core, and the bromine atom.
Key reactive sites of the title compound.
Reactions at the Mercapto Group
The sulfur atom of the mercapto group is highly nucleophilic and represents the primary site for derivatization.
-
S-Alkylation: The thiol can be readily alkylated using various alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to yield 2-(alkylthio) derivatives. This is a common strategy to introduce diverse functionalities and modulate biological activity.[7]
-
S-Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of S-acyl derivatives.
Reactions involving the Bromine Atom
The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although this may require harsh conditions. More commonly, it can participate in transition metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids can be used to introduce aryl or heteroaryl substituents at the 6-position, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various amine functionalities.
Potential Applications in Drug Discovery
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[4]
-
Anticancer Activity: Many quinazolinone derivatives have been investigated as potent anticancer agents, with some acting as inhibitors of key enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases.[1] The presence of a halogen at the 6-position has been shown to enhance anticancer effects.[1]
-
Antimicrobial Activity: The quinazolinone nucleus is also a common feature in compounds with antibacterial and antifungal properties.[2][3]
-
Other Pharmacological Activities: Derivatives have also been explored for their anti-inflammatory, analgesic, and anticonvulsant activities.[2][4]
The title compound, 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one, serves as a versatile intermediate for the synthesis of a library of novel compounds with potential therapeutic applications. The reactive handles at the 2- and 6-positions allow for systematic structural modifications to optimize biological activity and pharmacokinetic properties.
Conclusion
6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. While a complete experimental characterization is not yet publicly available, this guide provides a robust framework based on established chemical principles and data from closely related analogs. The synthetic accessibility and the presence of multiple reactive sites make it an attractive starting point for the design and synthesis of new bioactive molecules. Further research into the specific chemical and biological properties of this compound is warranted and is anticipated to yield valuable insights for the development of novel therapeutics.
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Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-17. [Link]
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Al-Omair, M. A., & El-Emam, A. A. (2010). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Journal of the Serbian Chemical Society, 75(11), 1487-1496. [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Dosari, M. S. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European journal of medicinal chemistry, 45(9), 4011-4017. [Link]
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Abdel-Gawad, S. M., et al. (2017). Synthesis and Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Research International, 1-7. [Link]
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Kaur, R., et al. (2018). Study of developments of biologically active Quinazolinones derivatives: A review. Chemistry & Biology Interface, 8(2), 62-83. [Link]
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Dinakaran, M., et al. (2003). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. Biological & pharmaceutical bulletin, 26(9), 1278-1282. [Link]
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Pele, R., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2568. [Link]
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